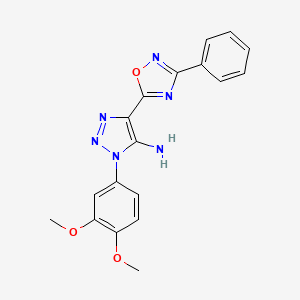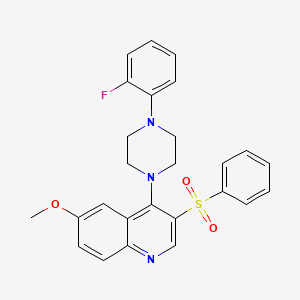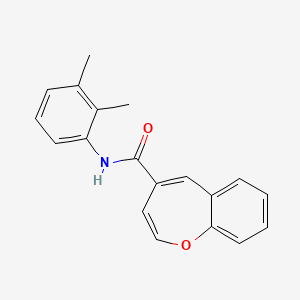![molecular formula C22H24N2O3S B2890345 4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 899356-06-0](/img/structure/B2890345.png)
4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in several scientific studies.
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
The research conducted by Munteanu and Apetrei (2021) focuses on the importance of antioxidants across various fields and reviews critical tests used to determine antioxidant activity. These methods, based on chemical reactions and spectrophotometry, are essential in evaluating the antioxidant capacity of complex samples, potentially including compounds like the one due to its structural complexity. The study underscores the role of antioxidants in medicine, pharmacy, and environmental sciences, highlighting the significance of developing accurate methods for their detection and quantification (Munteanu & Apetrei, 2021).
Therapeutic Applications of Tetrahydroisoquinolines
Singh and Shah (2017) review the therapeutic activities of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, a class of compounds related to the quinolinyl component of the chemical . They discuss the success of these derivatives in drug discovery, especially for cancer and central nervous system disorders, indicating that similar structures could have broad-spectrum therapeutic applications. This suggests that compounds with a quinolinyl moiety, like the one mentioned, may possess significant pharmacological potential (Singh & Shah, 2017).
Environmental Remediation Through Redox Mediators
Husain and Husain (2007) discuss the use of redox mediators in conjunction with enzymes for the degradation of recalcitrant compounds in wastewater, emphasizing the potential environmental applications of novel chemical compounds in pollution mitigation. The study highlights how certain chemical structures can enhance the efficiency of pollutant degradation, suggesting that compounds with specific functionalities, such as sulfonyl groups, could play a role in such applications (Husain & Husain, 2007).
Morpholine Derivatives in Pharmacology
Asif and Imran (2019) provide a review on the pharmacological profile of morpholine derivatives, indicating the significance of the morpholine ring in developing compounds with a broad spectrum of biological activities. This suggests that the presence of a morpholine moiety in a compound could confer various pharmacological properties, underscoring the versatility of such structures in medicinal chemistry (Asif & Imran, 2019).
Propriétés
IUPAC Name |
4-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-17-5-7-18(8-6-17)28(25,26)21-15-23-20-9-4-16(2)14-19(20)22(21)24-10-12-27-13-11-24/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGDUDTPOZFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2890277.png)
![N-(2,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890278.png)


![Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B2890281.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)
![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)

